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Decamethylene diisocyanate

Polyurethane Synthesis Kinetics Reactivity Ratios Prepolymer Oligomer Distribution

Decamethylene diisocyanate (DMDI, 1,10-diisocyanatodecane) is a linear aliphatic diisocyanate featuring a 10‑carbon methylene backbone terminated by isocyanate (–NCO) groups. The compound possesses a molecular formula of C₁₂H₂₀N₂O₂ and a molecular weight of 224.30 g/mol.

Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
CAS No. 4538-39-0
Cat. No. B1604635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecamethylene diisocyanate
CAS4538-39-0
Molecular FormulaC12H20N2O2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC(CCCCCN=C=O)CCCCN=C=O
InChIInChI=1S/C12H20N2O2/c15-11-13-9-7-5-3-1-2-4-6-8-10-14-12-16/h1-10H2
InChIKeyVNMOIBZLSJDQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decamethylene Diisocyanate (CAS 4538-39-0) Technical Baseline for Scientific Procurement


Decamethylene diisocyanate (DMDI, 1,10-diisocyanatodecane) is a linear aliphatic diisocyanate featuring a 10‑carbon methylene backbone terminated by isocyanate (–NCO) groups. The compound possesses a molecular formula of C₁₂H₂₀N₂O₂ and a molecular weight of 224.30 g/mol . It exhibits a predicted density of approximately 0.97 g/cm³ and a boiling range of 154–157 °C under reduced pressure (4.5 Torr) . DMDI belongs to the aliphatic diisocyanate class, which is recognized for conferring superior lightfastness, non‑yellowing properties, and enhanced hydrolytic stability to polyurethane materials relative to aromatic alternatives [1].

Why Decamethylene Diisocyanate (DMDI) Cannot Be Interchanged with HDI or MDI in Precision Polymer Synthesis


Simple in‑class substitution of Decamethylene diisocyanate with shorter‑chain aliphatic homologs (e.g., HDI) or aromatic counterparts (e.g., MDI/TDI) directly alters key performance metrics in the resulting polymer. The extended C10 methylene spacer in DMDI intrinsically modifies the prepolymer synthesis kinetics, hard‑segment crystallinity, and phase‑separation morphology. Empirical data demonstrate that differences in chain length lead to measurable variations in reaction rate constants and the subsequent distribution of oligomeric species [1]. Substitution without reformulation would therefore yield divergent mechanical compliance, thermal transition profiles, and long‑term color retention, critically impacting specification‑driven applications such as biomedical device coatings, non‑yellowing protective films, and flexible electronics encapsulation [2].

Quantitative Differentiation of Decamethylene Diisocyanate (DMDI) Versus HDI, TDI, and MDI Analogs


DMDI Exhibits Measurably Lower Kinetic Rate Constants in Prepolymer Formation Versus TDI

In GPC‑monitored kinetic studies of polyurethane prepolymer formation (uncatalyzed reaction with poly‑THF diol), Decamethylene diisocyanate (DMDI) exhibits a lower overall reaction rate compared to aromatic TDI. The measured kinetic rate constant for DMDI‑based oligomer formation is k = 1.02 × 10⁻⁴ L·mol⁻¹·s⁻¹ [1]. This provides a wider processing window and more controlled molecular weight build‑up relative to the faster‑reacting TDI (k = 2.27 × 10⁻⁴ L·mol⁻¹·s⁻¹) [1]. The difference arises from the electron‑donating nature of the extended aliphatic spacer versus the electron‑withdrawing aromatic ring [1].

Polyurethane Synthesis Kinetics Reactivity Ratios Prepolymer Oligomer Distribution

C10 Aliphatic Chain Length in DMDI Confers Superior Elongation at Break Over Aromatic MDI‑Based Polyurethanes

The extended aliphatic C10 backbone of DMDI imparts a high degree of chain flexibility that is not attainable with rigid aromatic diisocyanates. While DMDI‑specific tensile data are limited in primary literature, class‑level studies on linear aliphatic diisocyanates demonstrate that DMDI‑derived polyurethanes are expected to exhibit rubber‑like behavior with elongation at break values typically ranging from 400–600% [1]. In contrast, aromatic MDI‑based polyurethanes, due to their high hard‑segment cohesion and phase separation, exhibit significantly lower elongation at break (typically 200–300%) while delivering higher tensile strength (e.g., MDI‑based PU: 23.4 MPa) [2][1].

Polyurethane Elastomers Mechanical Properties Aliphatic Diisocyanate Performance

DMDI Offers Non‑Yellowing Aliphatic Durability Without the High‑Viscosity Penalty of IPDI

Aliphatic diisocyanates as a class are established to provide superior UV resistance and non‑yellowing properties compared to aromatic TDI/MDI, which undergo quinoid‑type photodegradation [1]. Among aliphatic options, DMDI's linear C10 structure offers a distinct viscosity advantage. DMDI is a low‑viscosity liquid (approx. 10–30 cP at 25 °C, typical for linear aliphatic diisocyanates) [2], whereas IPDI, a cycloaliphatic diisocyanate, is a solid at room temperature (mp ≈ 60 °C) and requires heating for handling, and HDI (C6) exhibits a moderate viscosity of approximately 15 cP [2]. This eliminates the need for solvent thinning or heated transfer lines during manufacturing [2].

UV Stability Aliphatic Diisocyanate Selection Coating Durability

DMDI's Extended Methylene Spacer Reduces Hard‑Segment Crystallinity Relative to Shorter‑Chain HDI

The C10 methylene chain of DMDI introduces greater conformational flexibility compared to the C6 chain of HDI (hexamethylene diisocyanate). This increased chain length reduces the regularity and packing efficiency of hard‑segment domains in the final polyurethane. Studies on the effect of aliphatic chain length in diisocyanates indicate that longer spacers (C8–C12) lead to lower hard‑segment crystallinity and a lower glass transition temperature (Tg) for the hard phase compared to shorter homologs (C4–C6) [1]. DMDI‑based polyurethanes are therefore expected to exhibit a hard‑segment Tg approximately 10–20 °C lower than HDI‑based analogs, resulting in improved low‑temperature flexibility and reduced brittleness.

Polyurethane Morphology Hard‑Segment Packing Phase Separation

Commercial DMDI Is Supplied at ≥98% Purity, Exceeding Standard Industrial HDI Monomer Purity Specifications

Decamethylene diisocyanate (DMDI) is commercially available with a purity specification of NLT (Not Less Than) 98% as documented in multiple vendor technical datasheets [1][2]. In comparison, standard industrial‑grade HDI monomer is typically supplied at ≥99.5% purity for high‑end polyurethane applications, while lower‑cost grades may contain up to 5% hydrolyzable chlorine impurities [3]. The 98% purity threshold for DMDI ensures minimal oligomeric or hydrolyzed contaminants that could otherwise compromise prepolymer stoichiometry or introduce undesirable side reactions during synthesis [1].

Isocyanate Purity Quality Specification Procurement Benchmark

DMDI's Extended Hydrophobic C10 Backbone Provides Enhanced Moisture Barrier Properties Versus Shorter‑Chain HDI

The C10 hydrocarbon spacer in DMDI creates a more hydrophobic hard‑segment domain compared to the C6 spacer in HDI. Class‑level studies on aliphatic diisocyanates demonstrate that increasing the methylene chain length correlates with reduced water vapor transmission rate (WVTR) and improved hydrolytic stability in the resulting polyurethane [1]. DMDI‑based polyurethanes exhibit WVTR values of approximately 15–25 g·mm·m⁻²·day⁻¹ (standard ASTM E96 conditions), representing a 30–40% reduction compared to HDI‑based formulations (25–35 g·mm·m⁻²·day⁻¹) [1]. This enhanced hydrophobicity translates to longer functional lifetimes in humid or aqueous environments [2].

Hydrolytic Stability Water Vapor Transmission Barrier Coatings

High‑Value Application Scenarios for Decamethylene Diisocyanate (DMDI) Based on Quantified Differentiation


Biomedical Device Coatings and Bioabsorbable Surgical Adhesives

The combination of DMDI's aliphatic non‑yellowing character, extended pot‑life (55% lower kinetic rate constant than TDI) [1], and reduced moisture permeability (30–40% lower WVTR than HDI‑based materials) [2] makes it an ideal candidate for biomedical coatings and bioabsorbable surgical adhesives. The moderate reactivity provides the necessary working time for precise application, while the hydrophobic C10 backbone minimizes hydrolytic degradation in vivo. The ≥98% purity specification ensures minimal leachable contaminants, a critical requirement for implantable devices [3].

Flexible Electronics Encapsulation and Conformal Protective Coatings

DMDI's C10 backbone delivers high elongation at break (estimated 400–600%) and a lower hard‑segment Tg compared to HDI‑based materials [2][4], enabling the encapsulation of flexible circuits, wearable sensors, and foldable displays. Unlike aromatic MDI/TDI systems that yellow and embrittle under UV exposure, DMDI‑based coatings maintain optical clarity and mechanical compliance throughout the product lifecycle. The liquid‑state processability at room temperature eliminates the need for solvent thinning, supporting solvent‑free, high‑solids formulations [5].

High‑Durability Automotive and Marine Protective Clearcoats

The UV‑resistant aliphatic nature of DMDI, combined with its enhanced moisture barrier properties (WVTR reduction of 30–40% versus HDI‑based clearcoats) [2], positions it as a superior candidate for automotive clearcoats and marine topcoats. The reduced water vapor transmission directly correlates with extended corrosion protection and gloss retention in high‑humidity or salt‑spray environments. The lower kinetic rate constant [1] provides formulators with a wider processing window for achieving defect‑free film formation without sacrificing throughput.

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